7-Ethenyl-1H-indole

Vue d'ensemble

Description

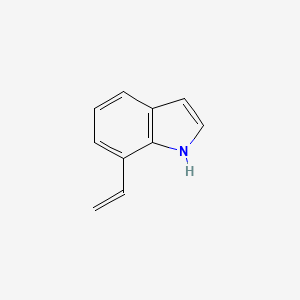

7-Ethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in a wide array of natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and material science . The presence of an ethenyl group at the 7th position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Méthodes De Préparation

The synthesis of 7-Ethenyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate substituents. For instance, starting from a mono-functionalized arene such as an aniline or halobenzene, cyclization with C–C or C–N bond formation to an unactivated C–H bond can be employed . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

7-Ethenyl-1H-indole undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of 7-ethenyl-1H-indole derivatives as anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including colorectal (HCT-116), lung, breast, and skin cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways related to tumor growth and metastasis.

- Case Study : A study synthesized several 1H-indole derivatives and tested their efficacy against HCT-116 cells. The results showed that specific derivatives inhibited cell proliferation by regulating the expression of proteins such as IL-6 and C-Myc, which are crucial in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its derivatives. These compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In a study focusing on indole derivatives, compounds were evaluated for their ability to inhibit LPS-induced inflammation in RAW264.7 macrophages. Notably, certain derivatives demonstrated significant reductions in cytokine release and improved survival rates in mouse models subjected to septic conditions .

Neuroprotective Effects

Indole compounds, including this compound, have been investigated for their neuroprotective properties. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis.

- Research Findings : A review highlighted the antioxidative properties of indoles during lipid peroxidation processes, suggesting that they could mitigate oxidative damage in neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves various methodologies that enhance its biological activity. Researchers are exploring structural modifications to improve potency and selectivity for specific biological targets.

Mécanisme D'action

The mechanism of action of 7-Ethenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit protein kinases, tubulin, and the p53 pathway, which play critical roles in their biological activities . The compound’s effects are mediated through binding to these targets, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparaison Avec Des Composés Similaires

7-Ethenyl-1H-indole can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Known for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its ethenyl group at the 7th position, which imparts distinct chemical and biological properties compared to other indole derivatives .

Activité Biologique

7-Ethenyl-1H-indole is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antiviral Activity

Research has indicated that indole derivatives, including those related to this compound, exhibit significant antiviral properties. For instance, indole analogs have been shown to inhibit the hepatitis C virus (HCV) NS5B polymerase with nanomolar potency (EC50 = 77 nM) in preclinical studies . This suggests that modifications in the indole structure can enhance antiviral efficacy.

Anticancer Properties

This compound has been evaluated for its anticancer activity. A study on related indole derivatives demonstrated their ability to suppress cell viability in various cancer cell lines. For example, compounds like 7Me-IEITC (a derivative) showed selective cytotoxicity towards ovarian cancer cell lines (IC50 values ≤5μM) while sparing normal fibroblasts . The mechanism involved down-regulation of pro-survival signaling pathways and induction of apoptosis through activation of caspases.

Apoptosis Induction

The induction of apoptosis is a critical mechanism through which this compound exerts its anticancer effects. In studies involving related compounds, treatment led to mitochondrial membrane depolarization and activation of caspases, which are essential mediators of apoptosis. Specifically, caspase-9 and caspase-3 were activated within hours of treatment, indicating a rapid response to the compound .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Recent evaluations have highlighted the ability of certain indole-based compounds to inhibit bacterial growth effectively. For instance, a series of indole core derivatives demonstrated broad-spectrum antibacterial activity against pathogens such as Klebsiella pneumoniae and Escherichia coli .

Research Findings and Case Studies

Propriétés

IUPAC Name |

7-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYPUKBKQVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.